4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO4/c1-18-7-4-2-6(3-5-7)11-15-8(10(13)14)9(19-11)12(16)17/h2-5,10H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXWJPTYAHXYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C(O2)C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, known for its diverse biological activities. The unique structural features of oxazoles contribute to their potential therapeutic applications, particularly in oncology and inflammation-related disorders. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

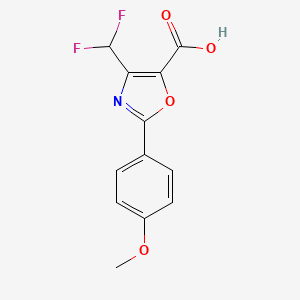

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a difluoromethyl group, a methoxyphenyl moiety, and a carboxylic acid functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with oxazole rings demonstrate various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have been documented extensively. This compound is hypothesized to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

Study on Anticancer Effects

A comprehensive study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, comparable to standard chemotherapeutic agents like doxorubicin. Flow cytometry analysis indicated that the compound significantly induced apoptosis through the activation of caspase pathways.

Study on Anti-inflammatory Properties

In another investigation focused on inflammatory models, the compound demonstrated a significant reduction in edema in animal models when administered at doses correlating with its in vitro anti-inflammatory activity. This suggests its potential utility in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking simulations have been conducted to elucidate the interaction between this compound and target proteins involved in cancer pathways. The results indicated strong binding affinities with targets such as Sirtuin 2 and HDACs, which are crucial for regulating gene expression related to cell cycle and apoptosis.

Scientific Research Applications

Anti-inflammatory Agents

Research indicates that oxazole derivatives, including this compound, exhibit anti-inflammatory properties. They are being investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Compounds similar to 4-(Difluoromethyl)-2-(4-methoxyphenyl)-1,3-oxazole-5-carboxylic acid have shown promise in treating conditions such as arthritis and other inflammatory disorders .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies suggest that oxazole derivatives can interfere with cancer cell proliferation and induce apoptosis (programmed cell death). This is particularly relevant in the context of neoplasia, where the modulation of specific signaling pathways can lead to reduced tumor growth .

Neurological Disorders

There is emerging evidence that compounds with oxazole structures may have neuroprotective effects. They are being studied for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neuroinflammation and oxidative stress pathways .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The ability to modify the structure allows for the creation of various derivatives that can enhance biological activity or selectivity for specific targets.

Case Studies

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | Oxazole | 2: 4-MeOPh; 4: CF₂H; 5: COOH | C₁₂H₉F₂NO₄ | 269.21 | High solubility, metabolic stability |

| 4-(Difluoromethyl)-2-phenyl-oxazole-5-COOH | Oxazole | 2: Ph; 4: CF₂H; 5: COOH | C₁₁H₇F₂NO₃ | 257.18 | Lower solubility, increased lipophilicity |

| 3-(4-MeOPh)-5-methylisoxazole-4-COOH | Isoxazole | 3: 4-MeOPh; 5: Me; 4: COOH | C₁₂H₁₁NO₄ | 233.22 | Altered electronic effects |

| 3-(4-FPh)-5-methylisoxazole-4-COOH | Isoxazole | 3: 4-FPh; 5: Me; 4: COOH | C₁₁H₈FNO₃ | 237.19 | Electron-withdrawing substituent |

| Methyl 5-Me-2-Ph-oxazole-4-carboxylate | Oxazole | 2: Ph; 5: Me; 4: COOMe | C₁₂H₁₁NO₃ | 217.22 | Prodrug potential |

Q & A

Q. Key Data :

- Molecular Formula: C₁₂H₉F₂NO₄ .

- CAS RN: Not explicitly listed in evidence, but related oxazole-carboxylic acids have CAS numbers (e.g., 89205-07-2 for a structural analog) .

Basic: How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of:

Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.0 ppm for 4-methoxyphenyl), oxazole ring protons (δ 8.5–9.0 ppm), and difluoromethyl splitting patterns (¹⁹F NMR: δ -110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 269.21 .

X-ray Crystallography : Single-crystal analysis using SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve bond angles and stereochemistry .

Advanced: How can researchers optimize the synthesis yield of this compound when scaling up reactions?

Methodological Answer:

Yield optimization involves:

Reaction Parameter Screening :

- Temperature: Controlled heating (80–120°C) to minimize side reactions.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

By-product Analysis : HPLC or TLC monitoring to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .

Data Contradiction Note :

Conflicting yields in literature (e.g., 60–85%) may arise from varying purification methods. Reproducibility requires strict adherence to reported protocols .

Advanced: What strategies resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

Address spectral discrepancies via:

Deuterated Solvent Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) to avoid solvent-induced shifts .

2D NMR Techniques : COSY and HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons).

Computational Validation : Compare experimental ¹H/¹³C shifts with DFT-predicted values (software: Gaussian, ORCA) .

Example : A reported δ 8.2 ppm shift for the oxazole proton might differ due to pH or concentration effects, necessitating pH-controlled experiments .

Advanced: What computational methods predict the reactivity of this compound in different environments?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Solvent effects modeled using PCM (Polarizable Continuum Model) .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to assess potential bioactivity .

Key Insight : The difluoromethyl group enhances electron-withdrawing effects, increasing oxazole ring electrophilicity .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:

Empirical solubility testing is critical due to limited reported

Polar Solvents : Moderate solubility in DMSO or DMF (10–20 mg/mL).

Aprotic Solvents : Low solubility in hexane or diethyl ether.

Aqueous Buffers : Poor solubility (<1 mg/mL at pH 7.4); consider salt formation (e.g., sodium carboxylate) for biological assays .

Advanced: How does the difluoromethyl group influence the compound's electronic properties?

Methodological Answer:

The difluoromethyl group (-CF₂H) impacts:

Electron-Withdrawing Effects : Lowers pKa of the carboxylic acid (predicted pKa ≈ 3.5 vs. ~4.5 for non-fluorinated analogs) .

Hydrogen Bonding : Fluorine atoms participate in weak H-bonding, affecting crystal packing (observed in X-ray studies of analogs) .

Metabolic Stability : Enhanced resistance to oxidative degradation compared to non-fluorinated derivatives, relevant for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.